molecular formula C12H13FO2 B2437888 (4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-ol CAS No. 1604253-26-0

(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-ol

Cat. No.: B2437888
CAS No.: 1604253-26-0
M. Wt: 208.232
InChI Key: XRGAWTNNXFFOEX-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutane]-4-ol is a synthetic organic compound characterized by its unique spirocyclic structure This compound features a benzopyran ring fused with a cyclobutane ring, with a fluorine atom at the 6th position and a hydroxyl group at the 4th position The stereochemistry at the 4th position is specified as the R-configuration

Properties

IUPAC Name

(4R)-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c13-8-2-3-11-9(6-8)10(14)7-12(15-11)4-1-5-12/h2-3,6,10,14H,1,4-5,7H2/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGAWTNNXFFOEX-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C3=C(O2)C=CC(=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)C[C@H](C3=C(O2)C=CC(=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutane]-4-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzopyran Ring: The initial step involves the construction of the benzopyran ring through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Spirocyclization: The spirocyclic structure is formed by a cycloaddition reaction, typically involving a [2+2] cycloaddition of an alkene with the benzopyran ring.

    Hydroxylation: The hydroxyl group at the 4th position is introduced through a hydroxylation reaction, which can be achieved using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Industrial Production Methods

Industrial production of (4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutane]-4-ol may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutane]-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can undergo reduction reactions, such as the reduction of the ketone to an alcohol using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols

Major Products

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of an alcohol derivative

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to a class of spiro compounds characterized by a spirocyclic structure that combines a benzopyran moiety with a cyclobutane ring. The presence of a fluorine atom enhances its biological activity and stability. The molecular formula is C12H13FO2C_{12}H_{13}FO_2, with a molecular weight of approximately 210.23 g/mol.

Anticancer Activity

Research indicates that (4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-ol exhibits significant anticancer properties. It has been studied for its effects on various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. For example, one study highlighted its effectiveness against ovarian carcinoma cells through mechanisms involving apoptosis and cell cycle arrest .

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems and reduce oxidative stress has been documented in several preclinical studies, suggesting potential therapeutic benefits for cognitive disorders .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity against various pathogens. Studies have reported that it exhibits moderate to strong inhibitory effects on bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents .

Table 1: Summary of Research Findings on this compound

Study ReferenceApplication AreaKey Findings
AnticancerInduces apoptosis in ovarian carcinoma cell lines
NeuroprotectionReduces oxidative stress; potential benefits in Alzheimer’s
AntimicrobialModerate inhibitory effects on bacterial pathogens

Mechanism of Action

The mechanism of action of (4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutane]-4-ol involves its interaction with specific molecular targets. The fluorine atom and hydroxyl group play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The spirocyclic structure provides rigidity, which can enhance binding affinity and selectivity. The compound may act as an inhibitor or activator of certain biological pathways, depending on its specific interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutane]-4-ol: Lacks the stereochemistry at the 4th position.

    (4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutane]-4-ol: The stereochemistry at the 4th position is the S-configuration.

    6-chloro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutane]-4-ol: Substitution of fluorine with chlorine.

Uniqueness

(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutane]-4-ol is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity. The spirocyclic structure adds to its distinctiveness, providing a rigid framework that can enhance its interactions with molecular targets.

Biological Activity

(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-ol is a synthetic organic compound notable for its unique spirocyclic structure. This compound has gained attention in medicinal chemistry and biological studies due to its potential interactions with various biological targets. Understanding its biological activity is crucial for exploring its applications in drug design and therapeutic interventions.

Chemical Structure and Properties

The compound features a benzopyran ring fused with a cyclobutane ring , with a fluorine atom at the 6th position and a hydroxyl group at the 4th position. The stereochemistry at the 4th position is designated as the R-configuration, which plays a significant role in its biological interactions.

PropertyDescription
IUPAC Name(4R)-6-fluorospiro[chromane-2,1'-cyclobutan]-4-ol
Molecular FormulaC₁₂H₁₃F O₂
Molecular Weight210.23 g/mol
Purity≥ 95%
Physical FormPowder

The mechanism of action of this compound involves its interaction with specific molecular targets. The fluorine atom and hydroxyl group are critical for binding to active sites of enzymes or receptors, modulating their activity. The spirocyclic structure contributes to rigidity, enhancing binding affinity and selectivity. This compound may function as either an inhibitor or activator of certain biological pathways depending on its interactions with target molecules.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antioxidant Activity

Studies have shown that compounds with similar spirocyclic structures exhibit significant antioxidant properties. This activity is crucial in protecting cells from oxidative stress, which is implicated in various diseases.

2. Enzyme Inhibition

This compound has been investigated for its potential as an aldose reductase inhibitor , which can be beneficial in managing diabetic complications such as cataracts. Aldose reductase plays a significant role in glucose metabolism, and its inhibition can help prevent diabetic complications by reducing sorbitol accumulation in cells .

3. Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis. Its interaction with specific receptors could lead to enhanced apoptosis in cancer cells .

Case Studies

Case Study 1: Aldose Reductase Inhibition
In a study focusing on aldose reductase inhibitors for diabetic cataracts, this compound was evaluated alongside other compounds. Results indicated that this compound showed promising inhibitory activity against aldose reductase, suggesting its potential therapeutic application in diabetes management .

Case Study 2: Antioxidant Properties
Another research effort assessed the antioxidant capacity of similar spirocyclic compounds. Results demonstrated that these compounds effectively scavenged free radicals and reduced oxidative stress markers in vitro .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the spiro[1-benzopyran-2,1'-cyclobutane] core in (4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-ol?

  • Methodological Answer : The spirocyclic structure can be synthesized via cyclization reactions using ketone or aldehyde intermediates. For example, a method described in WO 2016/111347 (Example 2-13) involves coupling cyclopropane derivatives with benzopyran precursors under palladium catalysis . Fluorination at the 6-position can be achieved via electrophilic substitution using Selectfluor™ or via late-stage fluorination of a pre-formed spiro intermediate under mild, metal-free conditions, as demonstrated in fluorinated pyrimidine syntheses .

Q. How can the stereochemistry at the 4R position be confirmed experimentally?

  • Methodological Answer : Chiral HPLC or capillary electrophoresis is recommended for enantiomeric separation. Absolute configuration can be confirmed via X-ray crystallography of a derivative (e.g., a heavy-atom-containing salt) or by comparing experimental circular dichroism (CD) spectra with computational predictions. Nuclear Overhauser Effect (NOE) NMR experiments can also resolve spatial relationships between protons near the chiral center .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals from the benzopyran and cyclobutane moieties.
  • 19F NMR : Confirms fluorine incorporation and electronic environment .
  • HRMS : Validates molecular formula and isotopic patterns.
  • IR Spectroscopy : Identifies hydroxyl (O-H) and ether (C-O-C) stretches. Reference databases like NIST Chemistry WebBook provide comparative spectral data .

Advanced Research Questions

Q. How does the spirocyclobutane ring influence the compound’s conformational stability compared to non-spiro analogs?

  • Methodological Answer : Perform dynamic NMR studies to assess ring-flipping barriers or use density functional theory (DFT) calculations to model energy minima. Comparative studies with non-spiro benzopyrans (e.g., 4H-1-benzopyran-4-one derivatives) can highlight strain effects. Pharmacopeial Forum guidelines recommend stress testing (heat, light, pH variation) to evaluate stability .

Q. What contradictions exist in reported synthetic yields for fluorinated spiro compounds, and how can they be resolved?

  • Methodological Answer : Discrepancies in yields (e.g., 91% in Reference Synthesis Example 4 vs. lower yields in other methods) may arise from solvent polarity, temperature control, or catalyst loading . Systematic optimization using Design of Experiments (DoE) can identify critical factors. For example, fluorination efficiency in varied with reaction time (4–24 hours) and solvent (acetonitrile vs. DMF), suggesting solvent polarity impacts transition states .

Q. How can computational modeling predict the biological activity of this compound against arrhythmia targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can simulate interactions with ion channels (e.g., hERG), which are implicated in arrhythmia. Compare binding affinities with known antiarrhythmic benzopyrans from , such as (3R*,4S*)-6-cyano derivatives. MD simulations (>100 ns) assess stability of ligand-receptor complexes .

Q. What strategies mitigate racemization during synthesis of the 4R enantiomer?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts) to preserve stereochemistry. Low-temperature reactions (<0°C) and aprotic solvents (e.g., THF) reduce epimerization risks. Monitor enantiomeric excess (ee) via chiral HPLC at intermediate stages .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.